2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
CAS No.: 62265-73-0
Cat. No.: VC12006234
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62265-73-0 |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | 2-chloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H12ClNO2/c12-7-11(15)13-5-1-2-8-6-9(14)3-4-10(8)13/h3-4,6,14H,1-2,5,7H2 |
| Standard InChI Key | JYUWHHHXECHQED-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl |
| Canonical SMILES | C1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl |
Introduction
Synthesis
The synthesis of this compound likely involves the following steps:
-
Quinoline Derivative Preparation:
-
The quinoline core can be synthesized via classical methods such as the Skraup synthesis or Friedländer synthesis, starting from aniline derivatives and carbonyl compounds.
-
-
Introduction of Hydroxyl Group:
-
Hydroxylation at position 6 can be achieved using selective hydroxylation reactions or by starting with a pre-functionalized quinoline derivative.
-
-
Chloroacetylation:
-
The chloroacetyl group is introduced by reacting the dihydroquinoline intermediate with chloroacetyl chloride in the presence of a base (e.g., pyridine) to activate the nitrogen atom for nucleophilic substitution.
-
General Reaction Scheme:
Biological Activities
Quinoline derivatives are known for their diverse biological activities, and this compound is expected to exhibit similar properties due to its structural features:
-
Antimicrobial Activity:
-
Quinoline derivatives often show antibacterial and antifungal properties due to their ability to interfere with microbial DNA replication or enzyme systems.
-
-
Anticancer Potential:
-
The presence of a hydroxyl group and chloroacetyl moiety may enhance interactions with biological targets like kinases or DNA, making it a candidate for anticancer studies.
-
-
Antioxidant Properties:
-
The hydroxyl group on the quinoline ring may confer antioxidant activity by scavenging free radicals.
-
Applications in Medicinal Chemistry
This compound could serve as a starting point for developing pharmaceuticals due to its functional groups and reactive sites:
-
Drug Development:
-
It can be modified to create derivatives with enhanced pharmacological properties.
-
-
Molecular Probes:
-
Its structure allows for conjugation with fluorescent tags or other functional groups for use in biochemical assays.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume